Phthalazinone pyrazole

Aurora kinase isoform selectivity mitotic arrest

Phthalazinone pyrazole is a chemically validated Aurora-A inhibitor scaffold with >1000-fold selectivity over Aurora-B and confirmed oral bioavailability (Cmax 13-25 µM at 30 mg/kg). Co-crystal structure (PDB 3P9J) supports rational design. Clean selectivity avoids confounding Aurora-B phenotypes in mechanistic studies. Validated in oncology and stem cell differentiation applications. Ideal for in vitro target validation, in vivo PD, and structure-guided optimization.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
Cat. No. B7943267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalazinone pyrazole
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22)
InChIKeyDSDIWWSXOOXFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalazinone Pyrazole (CAS 880487-62-7) for Scientific Procurement: Aurora-A Kinase Inhibitor Scaffold with Validated Structure and Activity


Phthalazinone pyrazole (CAS 880487-62-7; PubChem CID 11652621) is a well-defined, chemically tractable small-molecule Aurora-A kinase inhibitor scaffold whose binding mode and pharmacological properties have been experimentally validated. A co-crystal structure (PDB 3P9J; 2.80 Å resolution) confirms that the compound binds to the ATP-binding pocket of Aurora-A via a key hydrogen bond to the hinge region, providing a clear structural basis for its inhibitory activity [1]. The compound displays an IC₅₀ of 0.031 μM (31 nM) against Aurora-A in cell-free biochemical assays and is characterized by >1000-fold selectivity over Aurora-B kinase [2]. This scaffold has demonstrated oral bioavailability and favorable plasma exposure in preclinical mouse pharmacokinetic studies, making it suitable for both in vitro target validation and in vivo pharmacodynamic investigations .

Phthalazinone Pyrazole Scientific Selection Rationale: Why Closest Analogs Cannot Be Directly Substituted


Direct substitution of phthalazinone pyrazole with alternative Aurora kinase inhibitors without explicit experimental validation introduces significant scientific risk due to divergent isoform selectivity profiles and distinct oral pharmacokinetic behavior. The phthalazinone pyrazole scaffold confers >1000-fold selectivity for Aurora-A over Aurora-B, whereas the well-studied comparator VX-680 (tozasertib) is a pan-Aurora inhibitor with only ~30-fold selectivity between Aurora-A (Kᵢ = 0.6 nM) and Aurora-B (Kᵢ = 18 nM) [1]. Additionally, phthalazinone pyrazole series compounds demonstrate substantially improved oral bioavailability compared to VX-680 in mouse PK studies, with plasma Cmax values reaching 13–25 μM after a 30 mg/kg oral dose—exceeding cellular IC₅₀ levels for sustained target engagement . Compounds that appear superficially similar by scaffold name (e.g., phthalazinone-based PARP inhibitors such as olaparib) exhibit entirely different target pharmacology and cannot be substituted in Aurora kinase research [2]. These orthogonal differences in isoform selectivity and oral exposure mean that experimental outcomes obtained with one compound cannot be assumed to translate to another without direct comparative evaluation.

Phthalazinone Pyrazole Quantitative Differentiation Evidence: Direct Comparisons for Procurement Decision-Making


Aurora-A vs. Aurora-B Isoform Selectivity: Phthalazinone Pyrazole vs. VX-680 (Tozasertib)

Phthalazinone pyrazole series compounds exhibit >1000-fold selectivity for Aurora-A over Aurora-B kinase, a key differentiation from the pan-Aurora inhibitor VX-680. In cell-free biochemical kinase assays, phthalazinone pyrazole compounds achieve Aurora-A IC₅₀ values ranging from 0.014 μM to 0.72 μM, with the majority of compounds showing no inhibitory effect on Aurora-B at concentrations up to 100 μM [1]. In contrast, VX-680 inhibits both Aurora-A (Kᵢ = 0.6 nM) and Aurora-B (Kᵢ = 18 nM), yielding only approximately 30-fold selectivity and a pan-Aurora inhibition phenotype . The >1000-fold selectivity is structurally rationalized by the co-crystal structure (PDB 3P9J), which reveals that the phthalazinone core forms a hydrogen bond with the hinge region while steric hindrance from specific residues in Aurora-B prevents productive binding [2].

Aurora kinase isoform selectivity mitotic arrest cancer therapeutics

Oral Bioavailability and Plasma Exposure: Phthalazinone Pyrazole Series vs. VX-680

Phthalazinone pyrazole series compounds demonstrate significantly improved oral bioavailability and plasma exposure compared to VX-680 in mouse pharmacokinetic studies. After oral administration at 30 mg/kg, representative phthalazinone pyrazole compounds 16 and 33 achieved plasma Cmax values of 13 μM and 25 μM, respectively—concentrations that substantially exceed their cellular IC₅₀ values . Compound 33 exhibited a plasma half-life of 2.4 hours with sustained exposure above the cellular IC₅₀ threshold. In direct comparative evaluation, VX-680 requires a 5 mg/kg oral dose to achieve near-stasis (92% tumor growth inhibition) in HCT116 mouse xenograft models, and its oral bioavailability is characterized as "good" but not quantified with comparable plasma exposure metrics in the same study system [1]. The improved oral bioavailability of the phthalazinone pyrazole series is explicitly noted in the primary research report as a significant advantage over VX-680 [2].

pharmacokinetics oral bioavailability in vivo exposure Cmax

Structural Validation: Co-Crystal Structure of Phthalazinone Pyrazole Bound to Aurora-A Kinase

A high-resolution co-crystal structure (PDB 3P9J; 2.80 Å) confirms the precise binding mode of 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one (the core phthalazinone pyrazole scaffold) to the ATP-binding pocket of Aurora-A kinase [1]. The structure reveals a critical hydrogen bond between the phthalazinone moiety and the hinge region of the kinase domain, which is essential for potent inhibition. This structural information rationalizes the >1000-fold selectivity over Aurora-B: steric hindrance from glutamate residues uniquely positioned in the Aurora-B ATP-binding pocket prevents productive binding of the phthalazinone pyrazole scaffold [2]. In contrast, many alternative Aurora-A inhibitor scaffolds (including VX-680) lack publicly available co-crystal structures with comparable resolution and detailed binding mode characterization, limiting structure-guided optimization and rational analog selection [3].

X-ray crystallography structure-based drug design binding mode SAR

Cellular Antiproliferative Activity: Phthalazinone Pyrazole Across Cancer Cell Lines

Phthalazinone pyrazole series compounds exhibit antiproliferative activity across multiple human cancer cell lines with quantifiable IC₅₀ values. In HCT116 colorectal cancer cells, compound 7 shows an IC₅₀ of 7.8 μM, while compound 33 demonstrates substantially improved potency with an IC₅₀ of 0.4 μM—a 19.5-fold improvement . In Colo205 cells, compound 7 shows IC₅₀ = 2.9 μM; compound 33 shows IC₅₀ = 1.7 μM (1.7-fold improvement). In MCF7 breast cancer cells, both compound 7 (IC₅₀ = 1.6 μM) and compound 33 (IC₅₀ = 1.6 μM) display comparable potency [1]. These cellular IC₅₀ values demonstrate that within the phthalazinone pyrazole series, structural modifications can tune cellular potency by up to 19.5-fold across different cell lines. Importantly, compounds induce phenotypic Aurora-A inhibition in MCF7 cells, characterized by poorly formed centrosomes and G2/M phase arrest, confirming on-target cellular activity .

cancer cell line antiproliferative IC₅₀ in vitro efficacy

Metabolic Stability and CYP/hERG Safety Profile

Phthalazinone pyrazole series compounds demonstrate favorable in vitro metabolic stability and an acceptable preliminary safety profile. Compound 7 exhibits a hepatic clearance (CLhep) of 2.3 μL/min/10⁶ cells in rat hepatocytes and microsomal clearance (CLmic) of 0 μL/min/mg protein in human microsomes, indicating low to negligible human metabolic clearance . Compound 33, which shows superior cellular potency and plasma exposure, has a measured half-life of 2.4 hours following oral administration. At concentrations up to >50 μM, compounds 7, 16, and 33 show no significant inhibition of cytochrome P450 isoforms CYP3A4, 2C9, and 2D6 [1]. Additionally, compound 7 demonstrates only 20% inhibition of the hERG potassium channel at 10 μM, suggesting a low risk of QT prolongation at pharmacologically relevant concentrations . This safety profile supports the utility of phthalazinone pyrazole compounds in extended in vitro and in vivo studies without confounding off-target cardiovascular or drug-drug interaction liabilities.

ADME metabolic stability CYP inhibition hERG

Phthalazinone Pyrazole: Validated Research and Preclinical Application Scenarios


Aurora-A Isoform-Selective Target Validation Studies Requiring Minimal Aurora-B Confounding

Phthalazinone pyrazole is optimally deployed in experiments where Aurora-A inhibition must be cleanly distinguished from Aurora-B-mediated effects. The >1000-fold selectivity over Aurora-B (vs. ~30-fold for VX-680) means that at concentrations up to 100 μM, Aurora-B activity remains unaffected, enabling unambiguous attribution of mitotic arrest, centrosome defects, and apoptotic phenotypes specifically to Aurora-A inhibition [1]. This selectivity profile is particularly critical in mechanistic studies of spindle assembly checkpoint regulation and centrosome maturation, where pan-Aurora inhibitors like VX-680 produce confounding cytokinesis defects that are independent of Aurora-A inhibition and complicate data interpretation .

In Vivo Pharmacodynamic and Efficacy Studies in Mouse Cancer Xenograft Models

Compounds from the phthalazinone pyrazole series (e.g., compounds 16 and 33) are suitable for oral in vivo pharmacodynamic and efficacy studies in mouse xenograft models due to their favorable oral bioavailability and sustained plasma exposure. Following a 30 mg/kg oral dose, plasma Cmax values reach 13–25 μM—concentrations that substantially exceed cellular IC₅₀ values in HCT116, Colo205, and MCF7 cancer cell lines [1]. The 2.4-hour half-life of compound 33 supports once-daily oral dosing regimens. The validated co-crystal structure (PDB 3P9J) further enables pharmacokinetic/pharmacodynamic (PK/PD) modeling to relate plasma exposure to target engagement, supporting dose optimization for efficacy studies .

Structure-Guided Medicinal Chemistry and Fragment-Based Drug Design Campaigns

The availability of a high-resolution co-crystal structure (PDB 3P9J; 2.80 Å) of phthalazinone pyrazole bound to the Aurora-A ATP-binding pocket provides a robust starting point for structure-guided optimization campaigns [1]. The structure explicitly visualizes the critical hydrogen bond between the phthalazinone core and the kinase hinge region, enabling computational docking, molecular dynamics simulations, and rational design of analogs with improved potency, selectivity, or pharmacokinetic properties. This structural information also explains the >1000-fold Aurora-A selectivity through steric hindrance with Aurora-B residues, informing the design of even more selective derivatives . The scaffold is chemically tractable, with multiple positions amenable to functionalization, making it an ideal template for fragment growing or scaffold hopping strategies.

Differentiation and Maturation Studies of Stem Cell-Derived Hepatocytes

Phthalazinone pyrazole (specifically compound 7) has been validated in an orthogonal, non-oncology application: enhancing the differentiation and maturation of human embryonic stem cell-derived hepatocyte-like cells (HLCs). Treatment with 1–10 μM phthalazinone pyrazole for 5–17 days suppresses epithelial-mesenchymal transition (EMT) and upregulates hepatocyte nuclear factor 4 alpha (HNF4α) via AKT signaling pathway inhibition, resulting in improved hepatic function and morphological maturation [1]. Importantly, this effect occurs through an off-target mechanism distinct from Aurora-A inhibition, expanding the compound's utility beyond oncology research. The established safety profile (negligible CYP inhibition at >50 μM, minimal hERG activity at 10 μM) supports extended treatment durations required for stem cell differentiation protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalazinone pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.